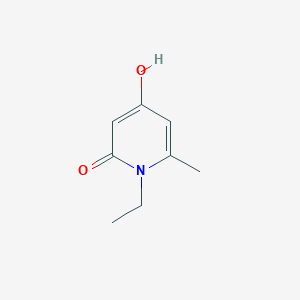

1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Description

1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a six-membered aromatic ring with a ketone group at position 2 and substituents at positions 1 (ethyl), 4 (hydroxyl), and 6 (methyl). This structural motif is common in bioactive compounds due to its ability to engage in hydrogen bonding (via the hydroxyl group) and modulate electronic properties through alkyl and aryl substituents.

Properties

IUPAC Name |

1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-6(2)4-7(10)5-8(9)11/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIBGHUPSHQDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=CC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715692 | |

| Record name | 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61296-13-7 | |

| Record name | 61296-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

A classical method involves the hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in acidic medium:

- Procedure : 10.0 g (0.05 mol) of the ester is refluxed in 350 mL of 1 N hydrochloric acid for 72 hours with stirring.

- Outcome : The target compound precipitates as a white solid.

- Yield : 6.2 g, corresponding to 99% yield.

- Purification : Crystals suitable for X-ray diffraction are obtained by recrystallization from a methanol-diethyl ether mixture (1:1 v/v).

- Characterization : Melting point 273–275 °C, confirmed by X-ray crystallography showing intermolecular hydrogen bonding networks stabilizing the crystal structure.

Synthesis via Reaction of Triacetic Acid Lactone with Ethylamine

An alternative synthetic route uses triacetic acid lactone as a platform intermediate:

- Starting Material : Triacetic acid lactone (6-methyl-2-oxo-2H-pyran-4-one), which is readily available by acid-catalyzed deacetylation of dehydroacetic acid or microbial glucose transformation.

- Reaction : Heating triacetic acid lactone with 1.1 equivalents of ethylamine in water at 100 °C overnight.

- Mechanism : The amine reacts with the lactone to form 4-hydroxy-2-pyridone derivatives via ring transformation.

- Product : 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (denoted as compound 6a in the study).

- Yield : 79% isolated yield.

- Physical Properties : Light brown solid, melting point 240–242 °C (literature 247 °C).

- Spectroscopic Data :

- $$ ^1H $$ NMR (Methanol-d4): δ 5.92 (d, 1H), 5.72 (d, 1H), 4.05 (q, 2H), 2.39 (s, 3H), 1.24 (t, 3H).

- $$ ^{13}C $$ NMR (Methanol-d4): δ 165.74, 164.21, 145.70, 100.64 (2C), 37.09, 17.14, 11.18 ppm.

- Mass spectrometry (ESI-QTOF): Calculated for C8H12NO2 [M+H]+ 154.0868, found 154.0872.

- Purification : The product precipitates upon cooling and can be filtered and washed with ethyl acetate; insolubility aids purification.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acidic Hydrolysis of Ethyl Ester | Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Reflux in 1 N HCl, 72 h | 99 | High yield, classical method, requires long reflux |

| Reaction of Triacetic Acid Lactone with Ethylamine | Triacetic acid lactone + ethylamine | 100 °C in water, overnight | 79 | Operationally simple, good yield, mild conditions |

Detailed Research Findings and Analysis

- The hydrolysis method (Method 1) is well-established and provides nearly quantitative yield but requires prolonged reflux under acidic conditions, which might limit scalability or require corrosion-resistant equipment.

- The triacetic acid lactone method (Method 2) offers a more direct and mild approach, utilizing a platform chemical that can be derived from renewable resources. This method also allows facile introduction of various amine substituents, enabling structural diversification.

- Spectroscopic data from Method 2 confirm the structure and purity of the compound, with consistent NMR and mass spectrometry results matching literature values.

- The crystallographic data from Method 1 provide insight into the solid-state structure, revealing hydrogen bonding interactions that stabilize the compound in the solid phase.

Practical Considerations

- Reagents and Solvents : Both methods use reagent-grade chemicals without further purification, indicating robustness.

- Reaction Monitoring : Thin-layer chromatography (TLC) and precipitation behavior are useful for monitoring reaction progress in Method 2.

- Purification : Differential solubility is exploited in Method 2, whereas recrystallization is used in Method 1.

- Scalability : Method 1 may be more challenging to scale due to long reflux times; Method 2’s aqueous conditions and shorter reaction time favor scale-up.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent, particularly against HIV-1. Research indicates that derivatives of pyridinones, including 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, exhibit inhibitory effects on HIV reverse transcriptase activity .

Case Study: Antiviral Activity

A study demonstrated that modifications at the 3-position of the pyridinone ring enhanced antiviral activity against both wild-type and mutant strains of HIV-1, suggesting that this compound could serve as a lead compound for developing new antiretroviral drugs .

2. Agricultural Chemistry

This compound has shown phytotoxic activity against certain plant pathogens. Its derivatives have been synthesized and tested for their herbicidal properties, indicating potential applications in crop protection .

Table 1: Phytotoxic Activity of Pyridinone Derivatives

| Compound Name | Structure Features | Activity Level |

|---|---|---|

| This compound | Pyridinone structure with ethyl and hydroxy groups | Moderate |

| 3-Ethyl derivatives | Increased herbicidal activity | High |

| 5-Methyl derivatives | Enhanced selectivity towards target weeds | Very High |

3. Material Science

The unique chemical properties of this compound make it a candidate for developing new materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor technologies.

Case Study: Metal Complexation

Research has shown that the compound can chelate metal ions, which enhances its utility in catalysis. Studies on metal complexes formed with this pyridinone have indicated improved catalytic efficiency in various organic reactions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridine derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with molecular targets and pathways. This could include binding to specific enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Key Observations :

- Fluorinated Derivatives : Compounds like 4p and 4q show lower yields (23–36%) due to challenges in introducing heptafluoropropyl groups, which require specialized reagents or catalysts .

- Aryl-Substituted Derivatives : Ethyl cis-4b, with a 4-methoxyphenyl group, achieves a moderate yield (53%) but requires careful control of stereochemistry .

- Alkyl vs. Aryl Substituents : The ethyl group in the target compound may offer synthetic advantages over bulky aryl or fluorinated groups, though steric effects at position 1 could complicate reactions.

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectral Data of Selected Compounds

Key Observations :

Key Observations :

- Fluorinated Derivatives: Compound 4p demonstrates notable analgesic activity but higher toxicity, likely due to fluorophilic interactions with biological targets .

- Alkyl Substituents : The ethyl and methyl groups in the target compound may reduce toxicity compared to halogenated analogs, though empirical data are lacking.

Biological Activity

1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a pyridinone ring with hydroxyl and ethyl substitutions, which are crucial for its biological activity. The presence of the hydroxyl group allows for hydrogen bonding, while the aromatic nature of the pyridine ring facilitates π-π interactions with various biological targets.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against both bacterial and fungal strains. A study indicated that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | Not tested |

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. In particular, studies utilizing the MTT assay revealed that it exhibits significant antiproliferative activity against melanoma (A375) and cervical (HeLa) cancer cells. The IC50 values for these cell lines were observed to be in the micromolar range, indicating a dose-dependent response .

Table 2: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 19.36 ± 1.2 |

| HeLa | 18.67 ± 0.9 |

Flow cytometry analysis further confirmed that treatment with this compound resulted in increased apoptosis in both cell lines, suggesting a mechanism involving caspase activation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating signaling pathways critical for cell proliferation and survival.

The specific binding interactions are facilitated by the functional groups present in the compound, which allow for effective hydrogen bonding and π-π stacking with target proteins .

Case Studies

Several studies have explored the biological implications of this compound:

- Antiviral Activity : Research has shown that derivatives of pyridinones can act as non-nucleoside inhibitors of HIV reverse transcriptase, suggesting potential applications in antiviral therapy .

- Phytotoxic Activity : The compound has also been evaluated for its phytotoxic effects on various plant species, indicating its potential utility in agricultural applications as a herbicide .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : A standard synthesis involves refluxing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 1 N HCl for 72 hours, yielding the target compound as a white solid (99% yield). Crystallization is achieved using a methanol-diethyl ether (1:1) solvent system, allowing slow evaporation at room temperature . For derivatives, methods like acid-catalyzed cyclization or microwave-assisted synthesis can reduce reaction times. Optimization includes adjusting catalyst concentration (e.g., HCl), temperature (reflux vs. ambient), and solvent polarity to improve yield and purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and tautomeric forms of this compound?

- Methodological Answer :

- NMR : H NMR can distinguish keto-enol tautomers. For example, the enolic -OH proton typically appears as a broad singlet (~δ 12-14 ppm), while the methyl group resonates at δ 2.1–2.3 ppm. C NMR confirms the carbonyl (C=O) at ~δ 165–170 ppm .

- IR : A strong absorption band near 1650–1680 cm corresponds to the carbonyl group, while a broad peak at 2500–3300 cm indicates O-H stretching in the enol form .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use inert atmosphere (N/Ar) for hygroscopic intermediates.

- Avoid skin contact by wearing nitrile gloves and lab coats; compound residues may cause irritation.

- Store in airtight containers at 2–8°C to prevent degradation.

- Emergency protocols include using activated carbon for spills and ethanol/water mixtures for decontamination .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved using software like SHELX?

- Methodological Answer : SHELXL refines structures by applying restraints to geometric parameters (e.g., C–C bond lengths ≈ 1.39 Å for aromatic rings). Discrepancies in thermal displacement parameters (U) can be addressed via riding models for H atoms. For twinned crystals, the TWIN/BASF commands in SHELXL improve refinement by partitioning overlapping reflections .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., ethyl ester hydrolysis).

- Catalyst Screening : Replace HCl with trifluoroacetic acid (TFA) for milder ester cleavage, reducing side reactions.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving reaction homogeneity .

Q. How can computational methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict tautomeric stability (e.g., enol vs. keto form).

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., SIRT1 inhibitors). Focus on hydrogen bonding between the hydroxyl group and active-site residues .

Q. How to design assays for evaluating biological activity, considering toxicity and efficacy?

- Methodological Answer :

- Acute Toxicity : Administer doses (e.g., 50–200 mg/kg) to Sprague-Dawley rats, monitoring mortality and organ histopathology over 14 days.

- Analgesic Activity : Use the hot-plate test (55°C) with CD-1 mice. Measure latency to paw-licking, comparing treated vs. control groups. Data analysis via GraphPad Prism 6 with ANOVA and post-hoc Tukey tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.